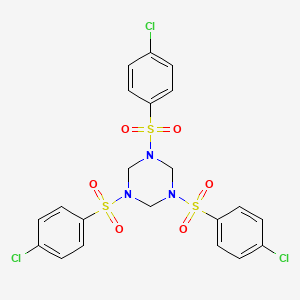
1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of three 4-chlorobenzene-1-sulfonyl groups attached to a 1,3,5-triazinane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane typically involves the reaction of cyanuric chloride with 4-chlorobenzenesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms on the cyanuric chloride with the 4-chlorobenzenesulfonyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The sulfonyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazines, while oxidation and reduction can yield different oxidation states of the compound.
Scientific Research Applications
1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains.
Medicine: Explored for its potential use in drug development, particularly in the design of new antimicrobial agents.
Industry: Used in the production of specialty chemicals and materials. It is also used as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. The sulfonyl groups play a crucial role in these interactions, as they can form strong bonds with the active sites of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris(4-methylbenzene-1-sulfonyl)-1,3,5-triazinane
- 1,3,5-Tris(4-nitrobenzene-1-sulfonyl)-1,3,5-triazinane
- 1,3,5-Tris(4-fluorobenzene-1-sulfonyl)-1,3,5-triazinane
Uniqueness
1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane is unique due to the presence of the 4-chlorobenzene-1-sulfonyl groups, which impart specific chemical and biological properties. The chlorine atoms enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
52082-69-6 |
|---|---|
Molecular Formula |
C21H18Cl3N3O6S3 |
Molecular Weight |
610.9 g/mol |
IUPAC Name |
1,3,5-tris[(4-chlorophenyl)sulfonyl]-1,3,5-triazinane |
InChI |
InChI=1S/C21H18Cl3N3O6S3/c22-16-1-7-19(8-2-16)34(28,29)25-13-26(35(30,31)20-9-3-17(23)4-10-20)15-27(14-25)36(32,33)21-11-5-18(24)6-12-21/h1-12H,13-15H2 |
InChI Key |
ZHNDMNIHPDGRHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


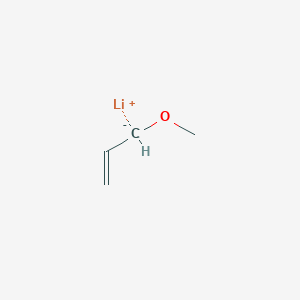
![2-[(2-Pentadecylphenoxy)methyl]oxirane](/img/structure/B14655676.png)

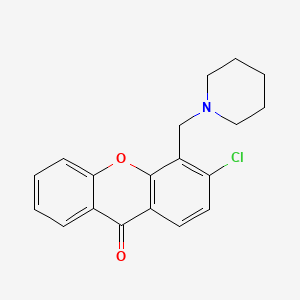
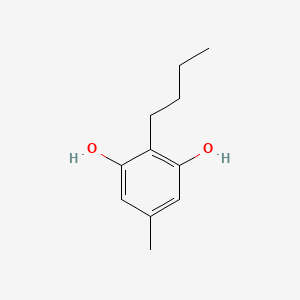
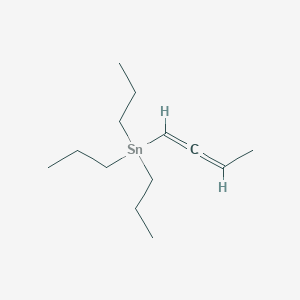
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]-](/img/structure/B14655702.png)

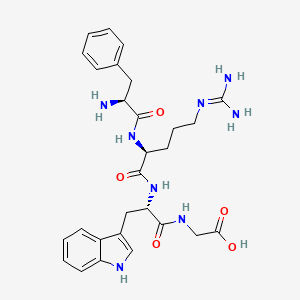

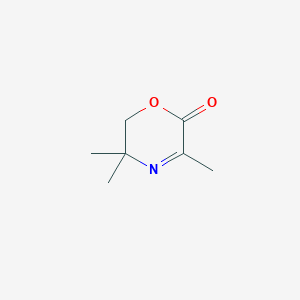
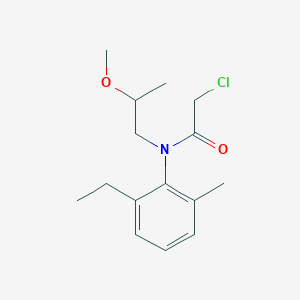

![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium](/img/structure/B14655750.png)
